(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine
Description
“(4-Bromo-1-methyl-1H-pyrrol-2-yl)methanamine” is a brominated pyrrole derivative with the molecular formula C₆H₉BrN₂ and a molar mass of 188.96 g/mol. Its structure consists of a pyrrole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a methanamine (-CH₂NH₂) side chain at the 2-position. Pyrrole-based methanamines are valued in drug discovery due to their aromatic stability and ability to engage in hydrogen bonding via the amine group.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C6H9BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,3,8H2,1H3 |
InChI Key |
QILWHSFHANZQBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine typically involves the bromination of 1-methylpyrrole followed by the introduction of the methanamine group. One common method includes:
Bromination: 1-methylpyrrole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the 4-position.
Amination: The resulting 4-bromo-1-methylpyrrole is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methanamine group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include de-brominated pyrroles and modified methanamine derivatives.
Scientific Research Applications
(4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methanamine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Halogen Substitution: Bromine vs. Chlorine
Heterocycle Core: Pyrrole vs. Pyrazole vs. Triazole
- Aromaticity : Pyrrole’s 6π-electron system delocalizes charge, while pyrazole’s dual adjacent nitrogen atoms create a more electron-deficient ring, altering binding interactions in biological targets .
- Hydrogen Bonding : Triazole’s nitrogen-rich structure facilitates stronger hydrogen-bonding networks, improving solubility and target engagement .
Alkyl Substituents: Methyl vs. Ethyl
Salt Forms: Free Base vs. Hydrobromide
- Solubility : The hydrobromide salt of the pyrazole analog () exhibits enhanced water solubility, critical for formulation in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
